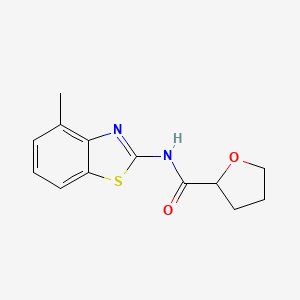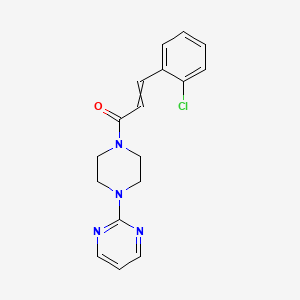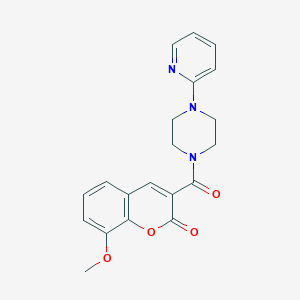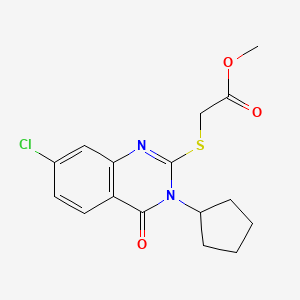
N-(4-methyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide: is a heterocyclic compound that features a benzothiazole ring fused with an oxolane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiazole moiety is known to impart various biological activities, making it a valuable scaffold in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate oxolane derivative. One common method includes the reaction of 2-aminobenzenethiol with 4-methyl-2-oxolane carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-methyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that benzothiazole derivatives exhibit significant activity against various bacterial and fungal strains .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as tuberculosis and cancer. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The benzothiazole moiety interacts with the active sites of enzymes, disrupting their normal function. This leads to the inhibition of cell growth and proliferation. Molecular docking studies have shown that the compound binds effectively to targets such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
- 2-aminobenzothiazole
- 4-methylbenzothiazole
- 2-oxolane carboxylic acid
Comparison: Compared to similar compounds, N-(4-methyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide exhibits enhanced biological activity due to the presence of both benzothiazole and oxolane rings. This dual functionality allows for more versatile interactions with biological targets, making it a unique and valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-4-2-6-10-11(8)14-13(18-10)15-12(16)9-5-3-7-17-9/h2,4,6,9H,3,5,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXBQRZUENKNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-hydroxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B10809558.png)
![6-Amino-5-[2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B10809563.png)
![5-[[4-(2-Methylpropoxy)naphthalen-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809566.png)
![N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10809567.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 3-(2-methoxyphenyl)prop-2-enoate](/img/structure/B10809583.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B10809590.png)
![6-Amino-1,3-dimethyl-5-[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]pyrimidine-2,4-dione](/img/structure/B10809597.png)


![[2-(2,4-Difluoroanilino)-2-oxoethyl] 3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B10809609.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(3-morpholin-4-ylquinoxalin-2-yl)oxyacetamide](/img/structure/B10809622.png)
![N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide](/img/structure/B10809624.png)
![2-[(7-Hydroxy-2-oxochromen-4-yl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B10809634.png)

